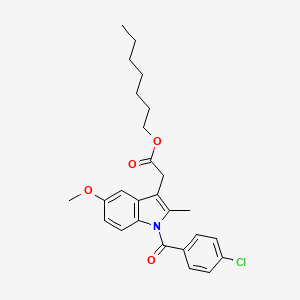

Indomethacin heptyl ester

Description

Properties

IUPAC Name |

heptyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClNO4/c1-4-5-6-7-8-15-32-25(29)17-22-18(2)28(24-14-13-21(31-3)16-23(22)24)26(30)19-9-11-20(27)12-10-19/h9-14,16H,4-8,15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBCHCVNKGZCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Indomethacin Heptyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic action is primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This lack of selectivity, particularly the inhibition of the constitutively expressed COX-1 enzyme, is associated with significant gastrointestinal side effects.[3] To address this limitation, derivatives have been developed, including indomethacin heptyl ester. This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its selective inhibition of COX-2. It includes a summary of its inhibitory potency, detailed experimental protocols for its characterization, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for this compound is the potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5] Like its parent compound, it functions by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

The transformation from the non-selective indomethacin to the COX-2-selective heptyl ester derivative is achieved by derivatization of the carboxylate moiety.[3] This structural modification prevents the molecule from effectively binding to the active site of the COX-1 isoform while preserving, and even enhancing, its interaction with the COX-2 active site.[3][4] The key step in prostaglandin biosynthesis that is blocked is the conversion of arachidonic acid to prostaglandin H2 (PGH2), a reaction catalyzed by COX enzymes.[4]

Prostaglandin Synthesis Pathway and Point of Inhibition

The following diagram illustrates the cyclooxygenase pathway and highlights the selective inhibition by this compound.

Quantitative Analysis of Inhibitory Potency

The selectivity of this compound for COX-2 over COX-1 is evident from its half-maximal inhibitory concentration (IC50) values. The following table summarizes the comparative potency of indomethacin and its heptyl ester derivative against human recombinant COX-1 and COX-2 enzymes.

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Indomethacin | COX-1 | 0.05 | ~0.067 | [4] |

| COX-2 | 0.75 | [4] | ||

| This compound | COX-1 | >66 | >1650 | [4] |

| COX-2 | 0.04 | [4][5] |

Experimental Protocols for Characterization

The mechanism and efficacy of this compound are elucidated through a combination of in vitro and in vivo experimental models. Detailed methodologies for key assays are provided below.

In Vitro COX Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The protocol below is a representative method based on the detection of prostaglandin E2 (PGE2) using liquid chromatography-tandem mass spectrometry (LC-MS-MS).[6]

Objective: To determine the IC50 values of this compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

100 mM Tris-HCl buffer (pH 8.0)

-

Hematin (co-factor)

-

L-epinephrine (co-factor)

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in DMSO

-

2.0 M HCl (to terminate the reaction)

-

Internal standards (e.g., d4-PGE2)

-

LC-MS-MS system

Workflow Diagram:

Procedure:

-

Prepare the reaction mixture in an Eppendorf tube by combining 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[6]

-

Add 20 µL of buffer containing the appropriate amount of COX-1 or COX-2 enzyme. Incubate at room temperature for 2 minutes.[6]

-

Add 2 µL of the test compound (this compound) at various concentrations to the enzyme solution. For negative controls, add 2 µL of DMSO.[6]

-

Pre-incubate the mixture at 37°C for 10 minutes.[6]

-

Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.[6]

-

After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.[6]

-

Add internal standards (e.g., 10 µL of 50 ng/mL d4-PGE2) to each sample.[6]

-

Analyze the concentration of PGE2 in each sample using a validated LC-MS-MS method.

-

Calculate the percent inhibition for each concentration by comparing the amount of PGE2 produced relative to the negative control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Anti-Inflammatory Assay

This assay evaluates the effect of the compound on prostaglandin production in a cellular context, typically using macrophage-like cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Objective: To measure the inhibition of LPS-induced PGE2 production in RAW 264.7 macrophage cells by this compound.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

MTT assay kit for cell viability

-

PGE2 Enzyme Immunoassay (EIA) kit

Workflow Diagram:

Procedure:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/mL and incubate overnight.[7]

-

Pre-incubate the cells for 2 hours with various concentrations of this compound.[7]

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response and upregulate COX-2 expression.[7]

-

After the stimulation period, collect the cell culture supernatants.

-

Centrifuge the supernatants at 1,000 x g for 15 minutes to remove cellular debris.[7]

-

Determine the concentration of PGE2 in the supernatants using a commercial EIA kit according to the manufacturer's instructions.[7]

-

In a parallel plate, assess cell viability using an MTT assay to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

-

Calculate the IC50 value for the inhibition of PGE2 production.

In Vivo Adjuvant-Induced Arthritis (AIA) Model in Rats

The AIA model is a widely used preclinical model for evaluating anti-inflammatory agents for potential use in treating rheumatoid arthritis.

Objective: To assess the anti-inflammatory and anti-arthritic efficacy of orally administered this compound in a rat model of adjuvant-induced arthritis.

Materials:

-

Susceptible rat strain (e.g., Lewis or Sprague-Dawley)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)

-

Test compound (this compound) formulated for oral gavage

-

Vehicle control

-

Pliers or calipers for measuring paw volume/thickness

-

Clinical scoring system for arthritis severity

Workflow Diagram:

Procedure:

-

Induction (Day 0): Anesthetize rats and administer a single intradermal injection of 0.1 mL of CFA (containing 1 mg/mL of heat-inactivated M. tuberculosis) at the base of the tail.[8]

-

Treatment: Begin daily oral administration of the test compound (this compound) or vehicle control on Day 0 (prophylactic paradigm) or after disease onset around Day 6-9 (therapeutic paradigm).[9]

-

Clinical Assessment: Monitor animals daily from approximately Day 9. Score the severity of arthritis in each paw based on a scale of 0-4, assessing erythema and swelling.[10] Measure the volume or thickness of the hind paws at regular intervals.

-

Termination: At the end of the study (e.g., Day 14 or 21), euthanize the animals.

-

Endpoint Analysis:

-

Data Analysis: Compare the clinical scores, paw volumes, and histopathological scores between the treatment and vehicle control groups to determine efficacy.

Conclusion

This compound represents a rationally designed derivative of indomethacin that successfully achieves a high degree of selectivity for the COX-2 enzyme. Its mechanism of action is centered on the potent inhibition of COX-2-mediated prostaglandin synthesis, which has been quantified in vitro and demonstrated to translate to significant anti-inflammatory efficacy in cellular and preclinical animal models of arthritis. The detailed protocols and data presented in this guide provide a framework for the continued investigation and characterization of this and similar COX-2 selective inhibitors in drug development pipelines.

References

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. inotiv.com [inotiv.com]

- 10. Adjuvant-Induced Arthritis Model [chondrex.com]

Indomethacin Heptyl Ester: A Technical Guide to a Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its therapeutic effects in managing pain and inflammation. However, its clinical use is often hampered by significant gastrointestinal side effects, primarily attributed to its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms. The discovery that the inducible COX-2 isozyme is principally responsible for the inflammatory prostaglandin synthesis has led to the development of selective COX-2 inhibitors as a safer therapeutic alternative. This technical guide focuses on indomethacin heptyl ester, a derivative of indomethacin, which demonstrates remarkable selectivity for COX-2. By esterifying the carboxyl group of indomethacin, its inhibitory activity against COX-1 is drastically reduced, while its potency against COX-2 is maintained and even enhanced. This guide will delve into the quantitative data supporting this selectivity, detailed experimental protocols for assessing COX inhibition, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to COX-1 and COX-2 in Inflammation

The cyclooxygenase (COX) enzymes are key players in the physiological and pathological production of prostaglandins from arachidonic acid.[1][2][3] There are two primary isoforms:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[3]

-

COX-2: In most tissues, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins.[2][4] The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and fever associated with inflammation.[2][4]

The therapeutic anti-inflammatory effects of traditional NSAIDs like indomethacin stem from their inhibition of COX-2. However, their simultaneous inhibition of COX-1 is what leads to common adverse effects, most notably gastrointestinal ulceration and bleeding.[5] This understanding spurred the development of selective COX-2 inhibitors, designed to retain anti-inflammatory efficacy while minimizing gastrointestinal toxicity.

This compound: A Selective COX-2 Inhibitor

A successful strategy in developing selective COX-2 inhibitors has been the chemical modification of existing non-selective NSAIDs. Indomethacin has been a prime candidate for such modifications. The esterification of the carboxylic acid moiety of indomethacin to form derivatives like this compound has been shown to dramatically increase its selectivity for COX-2.[6] This is because the active site of COX-2 is slightly larger and has a side pocket that can accommodate the bulkier ester group, whereas the narrower active site of COX-1 cannot.[7]

Data Presentation: Inhibitory Potency and Selectivity

The following table summarizes the quantitative data on the inhibitory activity of indomethacin and its heptyl ester derivative against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a higher inhibitory potency.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Indomethacin | 0.05 | 0.75 | 0.067 |

| This compound | >66 | 0.04 | >1650 |

Data sourced from Kalgutkar et al., J Med Chem. 2000 Jul 27;43(15):2860-70.[6][8]

As the data clearly indicates, indomethacin is a potent inhibitor of both COX-1 and COX-2, with a slight preference for COX-1. In stark contrast, this compound is a highly potent inhibitor of COX-2, while showing negligible activity against COX-1 at concentrations up to 66 µM.[6][8] The selectivity index, a ratio of the IC50 values, highlights this dramatic shift, with the heptyl ester being over 1650 times more selective for COX-2 than for COX-1.

Experimental Protocols

The determination of COX inhibitory activity and selectivity involves robust in vitro and cell-based assays. The following are detailed methodologies for key experiments.

In Vitro COX Enzyme Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., a fluorogenic substrate that detects prostaglandin G2)

-

COX Cofactor (e.g., hematin)

-

Arachidonic Acid (substrate)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions.

-

Assay Plate Setup:

-

Blank wells: Add Assay Buffer and solvent.

-

Enzyme Control (100% activity) wells: Add Assay Buffer, COX enzyme (either COX-1 or COX-2), and solvent.

-

Inhibitor wells: Add Assay Buffer, COX enzyme, and various concentrations of the test compound.

-

-

Pre-incubation: Add the COX Cofactor and COX Probe to all wells. Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 5-10 minutes using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the data to the enzyme control wells (100% activity) and the blank wells (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software.

-

Cell-Based COX-2 Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the ability of a test compound to inhibit COX-2 activity in a cellular context.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce COX-2 expression

-

Test compounds dissolved in a suitable solvent

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Cell Culture and COX-2 Induction:

-

Culture RAW 264.7 cells in appropriate culture flasks until they reach a suitable confluency.

-

Seed the cells into 24-well plates and allow them to adhere overnight.

-

Induce COX-2 expression by treating the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 U/mL) for a specified period (e.g., 12-24 hours).

-

-

Inhibitor Treatment:

-

Remove the induction medium and replace it with fresh medium containing various concentrations of the test compound.

-

Pre-incubate the cells with the inhibitor for a defined time (e.g., 30 minutes).

-

-

Arachidonic Acid Stimulation:

-

Add arachidonic acid (e.g., 10 µM) to the wells to stimulate prostaglandin production.

-

Incubate for a further period (e.g., 15-30 minutes).

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant from each well.

-

Measure the concentration of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration relative to the vehicle-treated control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.

-

Visualizations: Signaling Pathways and Workflows

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the signaling cascade leading to the production of pro-inflammatory prostaglandins by COX-2.

Caption: Inflammatory stimuli trigger a signaling cascade leading to the expression of COX-2, which then produces pro-inflammatory prostaglandins.

Experimental Workflow for Determining COX Inhibitor Selectivity

This diagram outlines the general workflow for screening compounds for their COX-1 and COX-2 inhibitory activity and determining their selectivity.

Caption: A streamlined workflow for the parallel assessment of a compound's inhibitory activity against COX-1 and COX-2 to determine its selectivity profile.

Logical Relationship: Indomethacin Modification and COX-2 Selectivity

This diagram illustrates the logical progression from a non-selective NSAID to a selective COX-2 inhibitor through chemical modification.

Caption: The esterification of indomethacin leads to steric hindrance in the COX-1 active site while allowing favorable binding in the larger COX-2 active site, resulting in selectivity.

Conclusion

This compound serves as a compelling example of how rational drug design can be employed to improve the safety profile of existing therapeutics. By understanding the structural differences between the COX-1 and COX-2 active sites, a highly selective COX-2 inhibitor was developed from a non-selective parent compound. The dramatic increase in the selectivity index, supported by robust in vitro data, underscores the potential of this and similar derivatives as safer anti-inflammatory agents. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers and drug development professionals to further explore and build upon the development of selective COX-2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Indomethacin Heptyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin heptyl ester, a derivative of the potent non-steroidal anti-inflammatory drug (NSAID) Indomethacin, has emerged as a compound of significant interest in drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and biological activity. By functioning as a selective cyclooxygenase-2 (COX-2) inhibitor, this compound offers a promising profile for anti-inflammatory therapies with a potentially improved safety profile compared to its parent compound. This document consolidates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and elucidates its mechanism of action through a visual signaling pathway.

Chemical and Physical Properties

This compound is the 1-heptyl ester of Indomethacin. The addition of the heptyl ester group significantly alters the physicochemical properties of the parent drug, most notably increasing its lipophilicity. This modification is key to its altered biological activity and potential for different delivery systems.

General Properties

| Property | Value | Source |

| Chemical Name | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, 1-heptyl ester | [1][2] |

| CAS Number | 282728-47-6 | [1][2] |

| Molecular Formula | C₂₆H₃₀ClNO₄ | [1][2] |

| Molecular Weight | 456.0 g/mol | [1] |

| Physical Appearance | Solid powder | [3] |

Solubility

| Solvent | Solubility | Source |

| Ethanol | ≤17 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 17 mg/mL (98.69 mM) | [1][3] |

| Dimethylformamide (DMF) | 17 mg/mL | [1] |

| Methyl Acetate | Soluble | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the esterification of the carboxylic acid group of Indomethacin. The following is a detailed experimental protocol based on general methods for the synthesis of Indomethacin esters.

Synthesis of this compound

Reaction:

Indomethacin + 1-Heptanol --(H₂SO₄)--> this compound

Materials:

-

Indomethacin

-

1-Heptanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Indomethacin (1 equivalent) in a suitable volume of 1-heptanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane and ethyl acetate (e.g., 7:3 v/v).

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the presence of the heptyl chain and the integrity of the Indomethacin core structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch and other functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[1][6] The esterification of Indomethacin's carboxyl group leads to a significant increase in its selectivity for COX-2 over COX-1.

In Vitro Activity

| Target | IC₅₀ | Source |

| Human Recombinant COX-2 | 0.04 µM | [1][6] |

| Human Recombinant COX-1 | >66 µM | [1][6] |

This high selectivity index suggests that this compound may exhibit anti-inflammatory effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective COX inhibitors like Indomethacin.

Signaling Pathway

The anti-inflammatory, analgesic, and antipyretic effects of this compound are primarily mediated through the inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Workflows

The development and evaluation of this compound involve a series of well-defined experimental workflows.

Synthesis and Purification Workflow

Conclusion

This compound represents a promising modification of a well-established anti-inflammatory agent. Its enhanced selectivity for COX-2 suggests the potential for a safer therapeutic profile, warranting further investigation in preclinical and clinical settings. This technical guide provides a foundational understanding of its chemical and physical properties, a detailed protocol for its synthesis, and a clear visualization of its mechanism of action, serving as a valuable resource for researchers in the field of drug discovery and development. Future research should focus on obtaining and publishing detailed characterization data, including a definitive melting point and comprehensive spectroscopic analyses, to further solidify its profile.

References

- 1. scialert.net [scialert.net]

- 2. Study of Physico-Chemical Properties and Morphology of Phospholipid Composition of Indomethacin [mdpi.com]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. Indometacin | 53-86-1 [chemicalbook.com]

- 5. synthesis-of-enhanced-lipid-solubility-of-indomethacin-derivatives-for-topical-formulations - Ask this paper | Bohrium [bohrium.com]

- 6. Indometacin(53-86-1) 13C NMR spectrum [chemicalbook.com]

Indomethacin Heptyl Ester: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of indomethacin heptyl ester in dimethyl sulfoxide (DMSO) and ethanol. It includes quantitative data, a generalized experimental protocol for solubility determination, and a visualization of its primary mechanism of action as a selective COX-2 inhibitor.

Core Focus: Solubility in Common Organic Solvents

This compound, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, exhibits specific solubility characteristics in common laboratory solvents. Understanding these properties is critical for in vitro and in vivo experimental design, formulation development, and drug delivery studies.

Quantitative Solubility Data

The solubility of this compound in DMSO and ethanol has been reported by various suppliers. The data is summarized in the table below for easy comparison. It is important to note that slight variations in reported solubility can occur due to differences in experimental conditions, such as temperature and the purity of the compound and solvents.

| Solvent | Reported Solubility (mg/mL) | Source(s) |

| DMSO | 17 mg/mL | [1][2][3] |

| DMSO | 45 mg/mL | [4] |

| Ethanol | ≤17 mg/mL | [1][3] |

| Ethanol | 18 mg/mL | [2] |

Experimental Protocol for Solubility Determination

While specific experimental details from the data sources are not extensively provided, a standard and reliable method for determining the solubility of a compound like this compound is the shake-flask method . This method establishes the equilibrium solubility of a solute in a solvent at a specific temperature.

Generalized Shake-Flask Protocol

-

Preparation : Add an excess amount of this compound powder to a known volume of the desired solvent (DMSO or ethanol) in a sealed, inert container (e.g., a glass vial with a screw cap). The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration : Place the container in a constant temperature shaker or water bath. The system should be agitated (e.g., at 100 rpm) for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : After equilibration, cease agitation and allow the solution to stand undisturbed for a period to allow the excess solid to settle. To ensure complete removal of undissolved particles, the supernatant should be carefully collected and filtered through a fine-pore filter (e.g., a 0.22 µm syringe filter) or centrifuged at a high speed.

-

Quantification : The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation : The solubility is then expressed in mg/mL based on the quantified concentration in the supernatant.

Mechanism of Action: Selective COX-2 Inhibition

This compound functions as a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] The cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The selective inhibition of COX-2 by this compound is a key therapeutic advantage, as it can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also target COX-1.

Below is a diagram illustrating the COX signaling pathway and the inhibitory action of this compound.

Caption: COX signaling pathway and selective inhibition by this compound.

References

In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Activity of Indomethacin Heptyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro IC50 value of Indomethacin heptyl ester on the cyclooxygenase-2 (COX-2) enzyme. It includes a detailed summary of its inhibitory potency, the experimental protocol used for its determination, and a visualization of the relevant biological pathway and experimental workflow. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Data Presentation: COX Inhibitory Activity

The inhibitory potency of this compound against COX-2 is significantly enhanced compared to its parent compound, indomethacin. Furthermore, this ester derivative demonstrates marked selectivity for COX-2 over the COX-1 isoform. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Indomethacin | 0.05 | 0.75 | 0.067 |

| This compound | >66 | 0.04 | >1650 |

Data sourced from Kalgutkar AS, et al. J Med Chem. 2000.[1]

Prostaglandin Biosynthesis Pathway and COX-2 Inhibition

Cyclooxygenase enzymes are central to the inflammatory process through their role in the biosynthesis of prostaglandins. COX-2, an inducible isoform, converts arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is subsequently metabolized by various tissue-specific isomerases into a range of biologically active prostanoids, including prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever. This compound exerts its anti-inflammatory effect by selectively binding to and inhibiting the COX-2 enzyme, thereby blocking the initial step in this cascade.

Experimental Protocols

The determination of the in vitro IC50 values for this compound against COX-1 and COX-2 was conducted using purified enzyme assays. The following protocol is based on the methodology described in the foundational study by Kalgutkar et al. and related publications.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of purified human COX-2 and ovine COX-1.

Materials:

-

Enzymes: Purified human recombinant COX-2 and ovine COX-1.

-

Cofactors: Hematin.

-

Buffer: 100 mM Tris-HCl, pH 8.0.

-

Additives: 500 µM phenol (as a peroxidase co-substrate).

-

Substrate: [1-¹⁴C]-Arachidonic Acid (50 µM, specific activity ~55-57 mCi/mmol).

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Reaction Vessels: Microcentrifuge tubes or 96-well plates.

-

Detection System: Thin-Layer Chromatography (TLC) plate (e.g., Kieselgel 60) and a system for radioactivity detection (e.g., phosphorimager or scintillation counter).

Procedure:

-

Enzyme Preparation: The purified COX enzymes (ovine COX-1 or human COX-2) are reconstituted with hematin in the Tris-HCl buffer on ice.

-

Reaction Mixture Preparation: In a total reaction volume of 200 µL, the following components are combined:

-

Hematin-reconstituted enzyme in 100 mM Tris-HCl (pH 8.0).

-

500 µM phenol.

-

Varying concentrations of the test inhibitor (this compound) or vehicle control.

-

-

Pre-incubation: The reaction mixtures containing the enzyme and inhibitor are pre-incubated for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of 50 µM [1-¹⁴C]-Arachidonic Acid.

-

Reaction Incubation: The reaction is allowed to proceed for a short, defined period (e.g., 2 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by adding a quenching solution, such as an organic solvent mixture (e.g., ethyl ether/methanol/citrate buffer).

-

Product Separation: The prostanoid products are extracted into the organic phase. The organic phase is then concentrated and spotted onto a TLC plate. The plate is developed in a suitable solvent system to separate the arachidonic acid substrate from the prostaglandin products.

-

Quantification: The amount of radioactive prostaglandin product is quantified using a radioactivity detector.

-

IC50 Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

The Anti-Inflammatory Profile of Indomethacin Heptyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of inflammatory conditions. However, its clinical utility is often hampered by significant gastrointestinal side effects, primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes. This technical guide delves into the anti-inflammatory properties of a promising derivative, Indomethacin heptyl ester. By esterifying the carboxyl group of indomethacin, this molecule exhibits a remarkable shift in its pharmacological profile, demonstrating potent and selective inhibition of COX-2. This selectivity is key to its enhanced anti-inflammatory efficacy and potentially improved safety profile compared to its parent compound. This document provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the pertinent biological pathways and experimental workflows.

Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory mechanism of this compound lies in its ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][2] Both COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[3][4] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[5]

Standard NSAIDs like indomethacin non-selectively inhibit both COX-1 and COX-2. The inhibition of COX-1 is largely responsible for the common gastrointestinal side effects associated with these drugs.[6] In contrast, this compound, through chemical modification, displays a high degree of selectivity for the COX-2 enzyme. This targeted inhibition allows for a potent anti-inflammatory effect by reducing the production of pro-inflammatory prostaglandins at the site of inflammation, while sparing the protective functions of COX-1 in the gastrointestinal tract.[7]

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the inhibitory action of this compound.

Quantitative Analysis of Anti-Inflammatory Activity

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key data, providing a comparative perspective against its parent compound and other common NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | >66 | 0.04 | >1650 |

| Indomethacin | 0.67 | 0.05 | 13.4 |

| Diclofenac | 0.09 | 0.009 | 10 |

| Celecoxib | 15 | 0.04 | 375 |

Data compiled from multiple sources. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

| This compound | ~10-20 | Significant inhibition (Comparable to Indomethacin) |

| Indomethacin | 10 | 87.3 |

| Diclofenac | 10 | ~50-60 |

| Ibuprofen | 100 | ~40-50 |

Data represents typical findings from the rat paw edema model. The exact percentage of inhibition can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Objective: To quantify the inhibitory potency and selectivity of this compound on purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

This compound and other test compounds.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection.

-

Microplate reader.

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound and control drugs in a suitable solvent (e.g., DMSO).

-

Reaction Incubation: In a microplate, combine the enzyme solution with either the test compound dilutions or the vehicle control.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and widely used method for evaluating the anti-inflammatory activity of new compounds.

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200g).

-

1% Carrageenan solution in sterile saline.

-

This compound and control drugs.

-

Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Plebysmometer or digital calipers.

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (e.g., control, standard drug, and different doses of the test compound).

-

Drug Administration: Administer the test compound (this compound), standard drug (e.g., Indomethacin), or vehicle to the respective groups, typically via oral gavage.

-

Induction of Inflammation: After a specific time post-drug administration (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Safety Profile: Reduced Ulcerogenic Potential

A significant advantage of the esterification of indomethacin is the potential for reduced gastrointestinal toxicity. The carboxylic acid moiety of many NSAIDs is implicated in the direct topical irritation of the gastric mucosa. By masking this functional group, this compound is expected to have a lower ulcerogenic potential compared to its parent compound. Studies on other indomethacin ester derivatives have shown a significant reduction in gastric irritation.[7] While specific quantitative data on the ulcer index of this compound is still emerging, the rationale for its improved gastrointestinal safety profile is strong.

Conclusion and Future Directions

This compound represents a promising advancement in the development of anti-inflammatory therapeutics. Its potent and selective inhibition of the COX-2 enzyme provides a strong foundation for its enhanced anti-inflammatory effects and a potentially more favorable safety profile, particularly concerning gastrointestinal adverse events. The data presented in this guide underscores its potential as a valuable candidate for further preclinical and clinical development.

Future research should focus on a more comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, including its metabolism and tissue distribution. Long-term toxicity studies are also warranted to fully establish its safety profile. Furthermore, comparative clinical trials against existing selective and non-selective NSAIDs will be crucial to definitively determine its therapeutic value in various inflammatory conditions. The continued investigation of such rationally designed molecules holds the key to developing more effective and safer treatments for a wide range of inflammatory disorders.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different mechanisms in formation and prevention of indomethacin-induced gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in Rats [gutnliver.org]

Indomethacin Heptyl Ester: A Technical Guide for Immunology and Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a staple in inflammation research. Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for prostaglandin synthesis. However, the clinical utility of indomethacin is often limited by its gastrointestinal side effects, largely attributed to the inhibition of the constitutively expressed COX-1 enzyme. This has driven the development of more selective COX-2 inhibitors. Indomethacin heptyl ester has emerged as a promising derivative, demonstrating high selectivity for the COX-2 enzyme, thereby offering a potentially safer alternative for investigating and treating inflammatory and immune-mediated conditions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and insights into the signaling pathways it modulates.

Mechanism of Action

This compound is a selective inhibitor of the COX-2 enzyme.[1][2] The esterification of the carboxylic acid group of indomethacin to a heptyl ester alters its binding affinity, leading to a significant increase in selectivity for the COX-2 isoform over COX-1.[3] By selectively inhibiting COX-2, an enzyme predominantly upregulated at sites of inflammation, this compound effectively reduces the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[3] This targeted action is believed to spare the gastroprotective functions of COX-1, potentially reducing the risk of gastrointestinal adverse effects associated with non-selective NSAIDs.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds, providing a comparative overview of their biological activity.

Table 1: In Vitro COX Inhibition

| Compound | Target | IC50 (μM) | Source |

| This compound | Human recombinant COX-2 | 0.04 | [3] |

| This compound | Ovine COX-1 | >66 | [3] |

| Indomethacin | Ovine COX-1 | 0.05 | [3] |

| Indomethacin | Human recombinant COX-2 | 0.75 | [3] |

Table 2: In Vivo Anti-Inflammatory Activity of an Indomethacin Ester Derivative (IML) in Adjuvant-Induced Arthritis in Rats

| Treatment | Dose (mg/kg) | Outcome | Source |

| IML | 6.25 | Not specified | [1] |

| IML | 12.5 | Reduced joint inflammation, promoted recovery of synovial membrane and articular cartilage | [1] |

| IML | 25 | Reduced joint inflammation, promoted recovery of synovial membrane and articular cartilage | [1] |

| Indomethacin (reference) | 1 | Less effective than IML at 12.5 and 25 mg/kg | [1] |

Note: "IML" refers to an unspecified ester derivative of indomethacin. This data is provided as a reference for the potential in vivo efficacy of indomethacin esters.

Signaling Pathways

The primary signaling pathway modulated by this compound is the cyclooxygenase pathway. By inhibiting COX-2, it blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. This, in turn, can affect downstream signaling cascades that are activated by prostaglandins, including those involved in cytokine production and immune cell activation. Furthermore, the parent compound, indomethacin, has been shown to influence the NF-κB signaling pathway, a key regulator of inflammation and immune responses.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

Objective: To determine the IC50 value of this compound for the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Stannous chloride (SnCl2)

-

PGF2α ELISA kit

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the COX reaction buffer, heme, and the diluted this compound or vehicle control.

-

Add the human recombinant COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a solution of stannous chloride to reduce the PGH2 product to PGF2α.

-

Quantify the amount of PGF2α produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound in vivo.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the rats into groups: vehicle control, positive control (e.g., Indomethacin), and test groups receiving different doses of this compound.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, Indomethacin, or this compound orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Adjuvant-Induced Arthritis in Rats

Objective: To assess the chronic anti-inflammatory and potential disease-modifying effects of this compound.

Materials:

-

Male Lewis or Wistar rats (150-200 g)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

This compound

-

Vehicle

-

Calipers for measuring joint diameter

Procedure:

-

On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

-

Divide the rats into groups: vehicle control, positive control (e.g., Indomethacin or Methotrexate), and test groups receiving different doses of this compound.

-

Begin treatment on a specified day post-adjuvant injection (e.g., day 0 for prophylactic effect or day 7 for therapeutic effect) and continue for a set period (e.g., 14-21 days).

-

Monitor the animals regularly for signs of arthritis, including paw swelling (measured with calipers or plethysmometer) and arthritic score (based on a visual assessment of erythema and swelling in multiple joints).

-

At the end of the study, animals can be euthanized, and hind paws collected for histological analysis to assess joint damage, inflammation, and cartilage integrity.

-

Blood samples can also be collected to measure systemic inflammatory markers such as cytokine levels.

Lymphocyte Proliferation Assay

Objective: To evaluate the immunosuppressive potential of this compound by measuring its effect on T-cell proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors or splenocytes from mice.

-

RPMI-1640 culture medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

-

Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

-

This compound

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs or splenocytes using density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium and adjust the cell concentration.

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Stimulate the cells with an optimal concentration of the mitogen (PHA or ConA). Include unstimulated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

For the final 18 hours of incubation, add [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Alternatively, use a non-radioactive method like the MTT assay, where a colorimetric change indicates cell viability and proliferation.

-

Calculate the percentage of inhibition of lymphocyte proliferation for each concentration of this compound compared to the mitogen-stimulated control.

Conclusion

This compound represents a promising tool for immunology and inflammation research due to its high selectivity for the COX-2 enzyme. This selectivity may translate to a more favorable safety profile compared to its parent compound, indomethacin, making it a valuable agent for investigating the role of COX-2 in various inflammatory and immune processes. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound. While in vivo data for the heptyl ester is still emerging, the methodologies outlined here can be readily adapted to generate the necessary dose-response and efficacy data to advance our understanding of this selective COX-2 inhibitor.

References

Discovery and development of Indomethacin ester derivatives

An In-Depth Technical Guide on the Discovery and Development of Indomethacin Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of inflammatory conditions such as rheumatoid arthritis and gout since its introduction in 1963.[1] Its therapeutic efficacy stems from the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins that mediate pain, fever, and inflammation.[2][3][4] However, the clinical utility of Indomethacin is significantly hampered by severe gastrointestinal (GI) side effects, including ulceration and bleeding.[1][4] These adverse effects are largely attributed to the inhibition of the gastroprotective COX-1 enzyme and the direct irritation of the gastric mucosa by the drug's free carboxylic acid group.

To overcome these limitations, research has focused on developing prodrugs of Indomethacin. The primary strategy involves the esterification of the carboxylic acid moiety. This modification masks the acidic group, reducing direct GI irritation and altering the drug's pharmacological profile. The resulting Indomethacin ester derivatives are designed to be inactive until they are hydrolyzed in vivo by esterase enzymes, releasing the parent Indomethacin to exert its therapeutic effect systemically. This approach has not only led to derivatives with significantly reduced ulcerogenicity but has also unveiled compounds with unexpected and beneficial properties, including selective COX-2 inhibition and potent anticancer activity, thereby broadening the therapeutic potential of the Indomethacin scaffold.

Synthesis of Indomethacin Ester Derivatives

The synthesis of Indomethacin ester derivatives is primarily achieved through the esterification of the carboxylic acid group of the parent molecule. Several standard organic synthesis methods have been successfully employed.

A common and straightforward method involves the conversion of Indomethacin into its more reactive acid chloride intermediate by reacting it with thionyl chloride. This intermediate is then reacted with the desired alcohol in an alkaline medium to form the corresponding ester.[5] Another widely used technique is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the direct reaction between Indomethacin and an alcohol.[6]

Caption: General reaction scheme for the synthesis of Indomethacin esters.

Pharmacological Evaluation of Ester Derivatives

The development of ester derivatives aims to create prodrugs that improve upon the parent compound's safety and efficacy profile. Evaluation focuses on anti-inflammatory activity, gastrointestinal toxicity, and, more recently, novel therapeutic applications like cancer treatment.

Anti-inflammatory Activity and Reduced Gastrointestinal Toxicity

The core principle behind ester prodrugs is to mitigate the direct damage to the stomach lining caused by the free carboxylic acid of Indomethacin. Studies consistently show that esterification significantly reduces the ulcerogenic potential of the drug.[7][8] For instance, butyl and octyl esters of Indomethacin demonstrated hardly any ulcerogenic activity or hepatic injury after oral administration in rats, in stark contrast to the severe irritation caused by Indomethacin alone.[9]

While reducing toxicity, it is crucial that the derivatives retain therapeutic efficacy. In vivo studies, such as the carrageenan-induced paw edema model in rats, confirm that ester derivatives exhibit anti-inflammatory activity comparable to the parent drug, albeit sometimes at higher doses or with a delayed onset as the prodrug is hydrolyzed.[7] Similarly, various ester analogues showed superior or similar peripheral analgesic effects in the acetic acid-induced writhing test compared to Indomethacin.[10][11]

| Derivative | Dose | Anti-inflammatory Activity (% Inhibition vs. Control) | Ulcer Index / Notes | Reference |

| Indomethacin | 1 mg/kg | ~50% | Severe ulceration observed | [8][9] |

| Indomethacin Butyl Ester (IM-BE) | - | Low bioavailability (15%) but effective | Ulcerogenic activity hardly seen | [9] |

| Indomethacin Octyl Ester (IM-OE) | - | Very low bioavailability (2.1%) | Ulcerogenic activity hardly seen | [9] |

| Oligoethylene Esters (3-5) | Higher than Indomethacin | Similar to Indomethacin | No ulcerogenic activity observed | [7] |

| Indomethacin Ester (IML) | 12.5 & 25 mg/kg | Better than Indomethacin (1 mg/kg) | No ulcerogenic effect | [8] |

| Indomethacin Analogue (2a) | 10 mg/kg | 61.7% writhing inhibition | - | [10][11] |

Selective COX-2 Inhibition: A Paradigm Shift

A pivotal discovery in the development of these derivatives was the finding that simple esterification of Indomethacin's carboxylate group could transform a non-selective COX inhibitor into a highly selective COX-2 inhibitor.[12][13][14] This is significant because COX-1 is responsible for producing prostaglandins that protect the stomach lining, while COX-2 is primarily induced during inflammation. Therefore, selective COX-2 inhibitors can provide anti-inflammatory relief with a much lower risk of GI side effects.

Structure-activity studies revealed that converting the carboxylic acid to an ester or amide derivative dramatically reduces its ability to inhibit COX-1 while maintaining or even increasing its potency against COX-2.[12][13] For example, the methyl ester of Indomethacin is a selective COX-2 inhibitor, and extending the alkyl chain to a heptyl ester further increases both potency and selectivity for COX-2.[12]

| Compound | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Indomethacin | ~0.05 | ~0.75 | 0.067 | [12] |

| Indomethacin Methyl Ester | ~33 | ~0.25 | 132 | [12] |

| Indomethacin Heptyl Ester | > 66 | ~0.04 | > 1650 | [12] |

Emerging Role in Cancer Therapy

More recent research has repurposed Indomethacin and its derivatives as potential anticancer agents.[15][16] These compounds have been shown to inhibit the proliferation of various human cancer cell lines, often through COX-independent mechanisms.[2] Proposed anticancer mechanisms include the induction of apoptosis (programmed cell death), suppression of angiogenesis, and inhibition of tubulin polymerization, a critical process in cell division.[16][17][18]

For instance, a methyl ester derivative of Indomethacin (M-IN) not only showed stronger anti-inflammatory effects than the parent drug but also exhibited potent cytotoxicity against promyelocytic leukemia HL-60 cells by inducing apoptosis.[17] Other derivatives have shown inhibitory effects against colon, liver, and breast cancer cell lines, with some exhibiting IC₅₀ values in the low-micromolar or even sub-micromolar range.[15][18]

| Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference |

| Indomethacin-Pt(IV) Prodrug | HCT-116 (Colon) | 0.91 | [15] |

| Indomethacin-coumarin hybrid | HCT-116 (Colon) | 0.83 | [15] |

| Indomethacin-phospholipid conjugate (IND-LPC) | MDA-MB-468 (Breast) | 2.7 | [19] |

| Indomethacin-phospholipid conjugate (IND-LPC) | MV4-11 (Leukemia) | 3.1 | [19] |

| Compound 11 (Amide derivative) | Various | Sub-micromolar | [18] |

Pharmacokinetics and Metabolism

The therapeutic action of Indomethacin ester prodrugs is contingent on their absorption in the ester form, followed by hydrolysis to the active parent drug in the systemic circulation.

Caption: Prodrug activation pathway of Indomethacin esters.

Studies show that the ester prodrugs themselves are absorbed through the intestinal mucosa.[9] The subsequent hydrolysis of the ester bond is carried out by carboxylesterase enzymes, primarily in the circulatory system (plasma) and other tissues like the liver.[9][20] The rate of this hydrolysis is critical and depends on the structure of the ester; for example, Indomethacin butyl ester (IM-BE) is hydrolyzed relatively quickly in plasma, whereas the octyl ester (IM-OE) is hydrolyzed very slowly.[9] This difference in hydrolysis rate directly impacts the plasma levels and bioavailability of active Indomethacin, which are often lower for the ester prodrugs compared to direct administration of Indomethacin.[9] This represents a trade-off between reduced GI toxicity and potentially lower systemic exposure to the active drug.

| Derivative | Bioavailability of Indomethacin (%) | Key Pharmacokinetic Note | Reference |

| Indomethacin Butyl Ester (IM-BE) | 15.0 | Relatively rapid hydrolysis in plasma. | [9] |

| Indomethacin Octyl Ester (IM-OE) | 2.1 | Very slow or negligible hydrolysis. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these derivatives. Below are summaries of key experimental protocols cited in the literature.

Protocol 1: General Synthesis of Indomethacin Amide/Ester Derivatives

This protocol describes a common method for creating amide or ester linkages via a coupling agent.

-

Reactants: Dissolve Indomethacin (1 eq.), the desired amine or alcohol (1.1 eq.), and a catalyst like DMAP in a dry solvent such as dichloromethane (DCM).

-

Coupling: Cool the mixture to 0°C in an ice bath. Add a solution of a coupling agent like dicyclohexylcarbodiimide (DCC) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove byproducts (e.g., dicyclohexylurea). Wash the filtrate sequentially with a weak acid, sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent. Purify the crude product using column chromatography to obtain the final ester or amide derivative.[21]

Protocol 2: In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of compounds against COX-1 and COX-2.

-

Enzyme Source: Use purified ovine or human COX-1 and human recombinant COX-2 enzymes.

-

Incubation: Pre-incubate the enzyme in a buffer solution with the test compound (at various concentrations) for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a substrate, typically arachidonic acid.

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding an acid.

-

Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.

-

Calculation: Calculate the concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) by plotting the percent inhibition against the log of the compound concentration.[12][13]

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard model for evaluating acute anti-inflammatory activity.

-

Animals: Use male Wistar or Sprague-Dawley rats. Fast the animals overnight before the experiment.

-

Grouping: Divide animals into groups: a control group (vehicle), a standard group (Indomethacin), and test groups (Indomethacin derivatives at various doses).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, standard drug, or test compounds orally or via intraperitoneal injection.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., every hour for 5 hours).

-

Data Analysis: The increase in paw volume indicates the extent of edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group.[7][21]

Protocol 4: In Vivo Ulcerogenic Activity Assay

This protocol assesses the gastrointestinal side effects of the compounds.

-

Animals and Dosing: Administer the test compounds or Indomethacin orally to rats daily for a specified period (e.g., several days).

-

Observation: Monitor the animals for any signs of distress.

-

Euthanasia and Stomach Removal: After the treatment period, euthanize the animals and carefully remove their stomachs.

-

Examination: Open the stomach along the greater curvature and wash it gently with saline.

-

Scoring: Examine the gastric mucosa for any signs of hyperemia (redness), lesions, or hemorrhagic spots using a magnifying glass. Score the severity of the ulcers based on their number and size to calculate an ulcer index.[8][21]

Conclusion

The discovery and development of Indomethacin ester derivatives represent a highly successful application of the prodrug concept. By masking the parent drug's free carboxylic acid, this strategy has consistently yielded compounds with significantly reduced gastrointestinal toxicity, addressing the primary limitation of Indomethacin therapy. A major breakthrough was the realization that this simple chemical modification could also impart a high degree of selectivity for the COX-2 enzyme, providing a clear mechanistic basis for the improved safety profile. Furthermore, the exploration of these derivatives has opened exciting new therapeutic avenues, with numerous studies demonstrating potent anticancer activity through novel, often COX-independent, mechanisms. For researchers and drug development professionals, the story of Indomethacin esters serves as a powerful example of how established drugs can be rationally modified not only to enhance their safety but also to unlock entirely new therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and pharmacological evaluation of oligoethylene ester derivatives as indomethacin oral prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Ester Derivative of Indomethacin on Immune Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. experts.umn.edu [experts.umn.edu]

- 14. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07581A [pubs.rsc.org]

- 16. Repurposing Drugs as Expanding Cancer Treatment Palette: Indomethacin as a Cancer Treatment | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]

- 17. Anti-inflammatory effects of indomethacin's methyl ester derivative and induction of apoptosis in HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indomethacin derivatives as tubulin stabilizers to inhibit cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Multifunctional Indomethacin Conjugates for the Development of Nanosystems Targeting Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemical synthesis of an indomethacin ester prodrug and its metabolic activation by human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Indomethacin Esters: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of indomethacin esters. Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation.[1][2] However, its clinical utility is often hampered by significant gastrointestinal side effects, primarily due to its non-selective inhibition of cyclooxygenase (COX) enzymes.[3][4] This has spurred extensive research into developing derivatives, particularly esters, to enhance its therapeutic profile.

The primary strategy involves converting the carboxylic acid moiety of indomethacin into various ester functional groups. This modification serves two main purposes: to create prodrugs that are hydrolyzed in the body to release the active indomethacin, potentially reducing direct gastric irritation, and to alter the molecule's binding affinity for COX isoenzymes, aiming for higher selectivity towards COX-2.[5][6] Enhanced COX-2 selectivity is desirable as this isoenzyme is primarily induced during inflammation, while the constitutive COX-1 enzyme is crucial for maintaining the protective lining of the gastrointestinal tract.[7][8]

This document synthesizes key findings on how structural modifications of the ester group influence anti-inflammatory and analgesic efficacy, COX-1/COX-2 selectivity, and ulcerogenic potential. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in drug discovery and development.

The Central Role of Cyclooxygenase (COX) Inhibition

Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1][9] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[9][10] There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, including protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[7][8]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[7][8]

By blocking the active site of these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2.[10][11][12] The non-selective nature of indomethacin, however, means it also inhibits the gastroprotective functions of COX-1, leading to common side effects like stomach ulcers.[3] The development of ester derivatives aims to modulate this activity, ideally increasing selectivity for COX-2.[5][6]